molecular formula C14H10ClN3 B8692129 4-Chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine

4-Chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine

Cat. No. B8692129
M. Wt: 255.70 g/mol
InChI Key: FMURSKXYVLZBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine is a useful research compound. Its molecular formula is C14H10ClN3 and its molecular weight is 255.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-3-methyl-2-pyridin-2-yl-1,8-naphthyridine

InChI

InChI=1S/C14H10ClN3/c1-9-12(15)10-5-4-8-17-14(10)18-13(9)11-6-2-3-7-16-11/h2-8H,1H3

InChI Key

FMURSKXYVLZBPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CC=C2)N=C1C3=CC=CC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The Stille coupled product was prepared according to Procedure E using 2,4-dichloro-3-methyl-1,8-naphthyridine (540 mg, 2.53 mmol), 2-(1,1,1-tributylstannyl)pyridine (933 μL, 2.53 mmol), Pd(PPh3)4 in toluene (10 mL) and heating at reflux for 14 h. The reaction was allowed to cool to rt and evaporated in vacuo. The resulting residue was triturated with hexanes and the solid was dried under vacuum to give 4-chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine. 1H NMR (400 MHz, CDCl3) δ ppm 9.14 (1H, dd, J=4.3, 2.0 Hz), 8.72 (1H, ddd, J=4.9, 1.8, 1.0 Hz), 8.65 (1H, dd, J=8.3, 1.9 Hz), 8.09 (1H, dt, J=8.0, 1.1 Hz), 7.90 (1H, td, J=7.7, 1.8 Hz), 7.60 (1H, dd, J=8.3, 4.2 Hz), 7.40 (1H, ddd, J=7.6, 4.8, 1.3 Hz), 2.75 (3H, s)
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
933 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.